Studies reveal that AldNac is synthesized through an enzymatic conversion of GlcNAc by specific aldo/keto reductases. [] This modification process introduces the aldehyde group, enabling AldNac to participate in various cellular events, including:
N-Acetylglucosamine, also known as N-acetyl-2-amino-2-deoxy-D-glucose, is an amide derivative of the monosaccharide glucose. It has the molecular formula and a molecular weight of approximately 221.21 g/mol. This compound is characterized by a secondary amide bond between glucosamine and acetic acid, making it a crucial component in various biological systems. N-Acetylglucosamine is a fundamental building block of chitin, a structural polysaccharide found in the exoskeletons of arthropods, as well as in the cell walls of fungi and some algae. Additionally, it plays a significant role in the formation of glycoproteins and glycolipids, influencing cellular communication and structural integrity
GlcNAc, primarily in its cyclic form (N-Acetyl-D-Glucosamine), plays a significant role in various biological processes [, ]. Here are two examples: As mentioned earlier, GlcNAc serves as a building block for complex carbohydrates like chitin and peptidoglycan [, ]. These carbohydrates play structural roles in cell walls and provide protection and support to organisms. GlcNAc can be attached to proteins through a process called O-glycosylation []. This modification can affect protein function, stability, and localization within the cell, influencing various cellular signaling pathways [].Glycan Synthesis
Cellular Signaling
The enzymatic phosphorylation of N-acetylglucosamine is catalyzed by N-acetylglucosamine kinase, which converts it into N-acetylglucosamine 6-phosphate using adenosine triphosphate as a phosphate donor . This reaction is vital for metabolic pathways involving amino sugars.
N-Acetylglucosamine exhibits several biological activities. It is integral to the biosynthesis of glycosaminoglycans, such as hyaluronic acid, which are essential for maintaining tissue hydration and elasticity. Furthermore, N-acetylglucosamine is involved in the regulation of cellular processes through O-GlcNAcylation—a post-translational modification that affects protein function by adding N-acetylglucosamine residues to serine or threonine residues on proteins . This modification plays a crucial role in signaling pathways related to stress responses and metabolic regulation.
Research has also indicated that N-acetylglucosamine can influence immune responses by modulating the release of inflammatory mediators
N-Acetylglucosamine has numerous applications across various fields: Studies have shown that N-acetylglucosamine interacts with various proteins, influencing their activity through O-GlcNAcylation. For instance, this modification can activate or deactivate enzymes involved in metabolic pathways or transcription factors that regulate gene expression . The interaction between N-acetylglucosamine and proteins is crucial for understanding its role in cellular signaling and metabolism. N-Acetylglucosamine shares structural similarities with several other compounds derived from glucose. Below is a comparison highlighting its uniqueness: N-Acetylglucosamine's unique position lies in its dual role as both a structural component in polysaccharides like chitin and as an active participant in cellular signaling through glycosylation processes
N-Acetylglucosamine, with the molecular formula C₈H₁₅NO₆, exhibits a molecular weight of 221.21 grams per mole [1] [2] [3]. The compound represents an amide derivative formed between glucosamine and acetic acid, creating a secondary amide linkage [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide [5] [6]. The stereochemical configuration of N-acetylglucosamine demonstrates five defined stereocenters, with the α-anomer being the most abundant form in crystalline structures [2] [7]. The pyranose ring adopts a ⁴C₁ chair configuration, which represents the energetically favored conformation [7]. In this configuration, both the hydroxymethyl (-CH₂OH) and acetamido (-NHC(═O)CH₃) groups occupy equatorial positions, contributing to the enhanced stability of this conformational arrangement [7]. The flexibility of the hydroxymethyl group leads to three distinct staggered conformations: gauche-minus (G⁻), gauche-plus (G⁺), and trans (T) forms, characterized by O₆-C₆-C₅-O₅ dihedral angles of approximately -60°, 60°, and 180°, respectively [7]. Advanced rotational spectroscopy studies have revealed three primary conformers in gas-phase conditions: G⁺g⁻, Tg⁺, and G⁻g⁺, with the Tg⁺ conformer showing unusually high population due to enhanced intramolecular hydrogen bonding networks [7]. Crystallographic investigations have provided detailed structural information about N-acetylglucosamine and its derivatives. The compound crystallizes in multiple space groups depending on specific conditions and complexation states. Studies of N-acetylglucosamine 6-phosphate deacetylase crystals revealed orthorhombic crystal systems with space group P2₁2₁2₁, exhibiting unit-cell parameters of a = 82.09 Å, b = 114.50 Å, and c = 80.17 Å [8] [9]. These crystals diffracted to maximum resolutions of 1.8 Å, demonstrating excellent crystalline order [8] [9]. More recent crystallographic analyses of N-acetylglucosamine 2-epimerase from Nostoc species revealed a different crystal packing arrangement in space group P4₂2₁2₁, with the structure resolved at 1.70 Å resolution [10]. The enzyme crystals contained chloride ions and ethylene glycol molecules within the asymmetric unit, alongside water molecules [10]. The barrel structure characteristic of these enzymes comprises two concentric rings of six helices each, with overall dimensions of approximately 50 Å in diameter and 30 Å in length [10]. Conformational analysis using advanced microwave spectroscopy techniques has revealed that all observed conformers maintain consistent orientation of the acetamido group [7]. This structural consistency explains the highly selective binding behavior of N-acetylglucosamine with specific amino acid residues in biological systems [7]. The conformational preferences are primarily controlled by intramolecular hydrogen bond networks formed between polar groups in the acetamido moiety and hydroxyl groups, with a particularly strong OH···O═C interaction dominating the stabilization [7] [11]. The conformational distribution of N-acetylglucosamine differs significantly from related sugars such as glucose and glucosamine. Notably, the population of the Tg⁺ conformer in N-acetylglucosamine is substantially higher than in glucose and glucosamine, while the G⁻g⁺ conformer population decreases by approximately 20% [7]. This observation suggests that the typical gauche effect, commonly attributed to G⁻g⁺ and G⁺g⁻ conformers in glucose and glucosamine, becomes attenuated in the N-acetylated derivative [7]. The thermodynamic properties of N-acetylglucosamine demonstrate characteristic behavior patterns that reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of 205°C to 211°C, with decomposition occurring at elevated temperatures [12] [3] [13]. The specific rotation values range from +39.0° to +42.0° (c=1, H₂O), indicating the optical activity of the chiral compound [12] [3]. Solubility studies reveal that N-acetylglucosamine demonstrates high solubility in water due to multiple hydroxyl groups that facilitate hydrogen bonding interactions [14] [15] [16]. Comprehensive solubility measurements across various solvent systems indicate temperature-dependent behavior, with solubility increasing substantially with rising temperature [14] [15]. The solubility order in aqueous binary solvent mixtures follows: water + dimethylformamide > water + methanol > water + n-propanol > water + acetonitrile [14] [15]. Specific solubility data demonstrate that in pure water, the mole fraction solubility increases from 23.20 × 10⁻³ at 283.15 K to 41.53 × 10⁻³ at 323.15 K [14]. The water content shows positive correlation with solubility in all experimental binary solvents [14] [15]. These solubility characteristics have been successfully modeled using the modified Apelblat equation, the CNIBS/R-K model, and the Apelblat-Jouyban-Acree model [14] [15]. The vapor pressure of N-acetylglucosamine is reported as 8 Pa at 20°C, indicating relatively low volatility [3]. The density of the compound is 1.54 g/cm³, reflecting the compact molecular structure [3]. Heat capacity measurements reveal temperature-dependent behavior, with solid-state values ranging from 269.80 J/mol·K at 288.15 K to 332.00 J/mol·K at 358.15 K [17]. Thermodynamic modeling has provided additional insights into the compound's properties. The calculated boiling point is predicted to be 636.4°C ± 55.0°C, though experimental verification remains challenging due to thermal decomposition [3]. The enthalpy of vaporization is estimated at 125.36 kJ/mol using theoretical calculations [17]. The logarithmic partition coefficient (logP) value of -2.2 at 23.7°C indicates hydrophilic character, consistent with the observed high water solubility [3]. The stability profile of N-acetylglucosamine demonstrates good chemical stability under normal storage conditions, with specific sensitivity to moisture and exposure to strong oxidizing agents [18] [19]. The compound remains stable when stored at room temperature in dry conditions, though hygroscopic properties necessitate protection from atmospheric moisture [12] [19]. Thermal stability analysis reveals that N-acetylglucosamine begins decomposition at temperatures above 200°C, producing volatile degradation products including pyrazines, pyridines, pyrroles, and furans [20]. The major thermal degradation product is 3-acetamido-5-acetylfuran, followed by 2-acetylfuran, 3-acetamidofuran, and various pyrazine derivatives [20]. Pyrolysis studies at 200°C for 30 minutes have identified the complete degradation profile, providing insights into thermal decomposition pathways [20]. Chemical stability investigations indicate that N-acetylglucosamine demonstrates resistance to hydrolysis under neutral conditions but shows increased reactivity under strongly acidic or basic conditions [18] [19]. The compound exhibits compatibility with most common laboratory solvents, though it shows limited solubility in non-polar organic solvents [16] [3]. Oxidative stability studies reveal that N-acetylglucosamine requires protection from strong oxidizing agents, which can lead to structural modification of the hydroxyl groups or the acetamido moiety [18] [19]. Under normal atmospheric conditions, the compound demonstrates adequate stability for extended storage periods when properly protected from moisture [12] [19]. The reactivity profile of N-acetylglucosamine derivatives reveals interesting patterns related to glycosylation reactions. Studies have demonstrated that the hydroxyl groups of partially protected N-acetylglucosamine derivatives exhibit reduced reactivity compared to corresponding glucosamine derivatives [21]. This reduced reactivity is attributed to intramolecular hydrogen bonding between the acetamido group and adjacent hydroxyl groups, which influences the nucleophilic character of these groups [21]. Environmental stability assessments indicate that N-acetylglucosamine demonstrates acceptable stability under physiological conditions, with no significant degradation observed at body temperature and physiological pH ranges [18] [19]. The compound exhibits no known hazardous decomposition products under normal handling conditions, though thermal decomposition can produce carbon monoxide, carbon dioxide, and nitrogen oxides [18] [19]. pH stability studies reveal that N-acetylglucosamine maintains structural integrity across a wide pH range, though extreme acidic or basic conditions may promote hydrolysis of the acetamido linkage [18] [19]. The compound demonstrates good photostability under normal laboratory lighting conditions, requiring no special protection from ambient light exposure [19].
Compound Structure Similarity Unique Features Glucosamine Amino sugar Lacks acetyl group; serves primarily in chitin synthesis N-Acetylgalactosamine Amide derivative Similar structure; involved in different glycosaminoglycan synthesis Chitobiose Disaccharide unit Composed of two N-acetylglucosamines; part of chitin Hyaluronic Acid Polymer of alternating sugars Composed of glucuronic acid and N-acetylglucosamine Atomic Composition and Stereochemistry
Crystallographic and Conformational Analysis
Thermodynamic and Solubility Profiles
Stability and Reactivity Under Varied Conditions
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Dates
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